4-Iodo-2,2-dimethyl-tetrahydro-pyran

Catalog No.
S848416
CAS No.
882687-80-1
M.F
C7H13IO
M. Wt
240.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-2,2-dimethyl-tetrahydro-pyran

CAS Number

882687-80-1

Product Name

4-Iodo-2,2-dimethyl-tetrahydro-pyran

IUPAC Name

4-iodo-2,2-dimethyloxane

Molecular Formula

C7H13IO

Molecular Weight

240.08 g/mol

InChI

InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3

InChI Key

CTPMPYIKWARWDI-UHFFFAOYSA-N

SMILES

CC1(CC(CCO1)I)C

Canonical SMILES

CC1(CC(CCO1)I)C
  • Organic precursor: The presence of the iodine atom makes 4-Iodo-2,2-dimethyl-tetrahydro-pyran a potential precursor for further functionalization through C-I bond cleavage reactions. This could be useful in the synthesis of more complex organic molecules.
  • Bioisostere replacement: The tetrahydropyran ring system is found in many biologically active molecules. By incorporating the 4-Iodo-2,2-dimethyl-tetrahydro-pyran unit into a molecule, researchers might explore its potential as a bioisostere, a molecule with similar shape and properties to a natural bioactive compound. This could be a strategy in drug discovery for developing new analogues with improved potency or selectivity.

4-Iodo-2,2-dimethyl-tetrahydro-pyran is a chemical compound with the molecular formula C7H13IOC_7H_{13}IO. It features a tetrahydropyran ring, which is a six-membered cyclic ether, substituted at the 4-position with an iodine atom and at the 2-position with two methyl groups. This structure contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of iodine enhances its electrophilic characteristics, making it useful in various chemical transformations .

  • Prins Reaction: This compound can undergo Prins reactions, where it reacts with ketones to form allylic alcohols. The iodine atom plays a crucial role in facilitating this reaction by enhancing the electrophilicity of the tetrahydropyran ring .
  • Nucleophilic Substitution: The iodine substituent allows for nucleophilic substitution reactions, where nucleophiles can replace the iodine atom, leading to various derivatives .
  • Cyclization Reactions: The compound can also be involved in cyclization processes, forming more complex cyclic structures through radical or ionic mechanisms .

Research into the biological activity of 4-Iodo-2,2-dimethyl-tetrahydro-pyran is limited but suggests potential pharmacological properties. Similar compounds have shown activity against various biological targets, including:

  • Antimicrobial Activity: Compounds with similar structures have been reported to exhibit antimicrobial properties, indicating that 4-Iodo-2,2-dimethyl-tetrahydro-pyran might also possess such activity .
  • Anticancer Properties: Some derivatives of tetrahydropyran have been studied for their anticancer effects, suggesting that this compound could be explored for similar applications .

The synthesis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran can be achieved through several methods:

  • Starting Materials: Typically synthesized from readily available precursors using halogenation methods.
  • Sonogashira Coupling Reaction: This method involves coupling an iodinated compound with an alkyne in the presence of a palladium catalyst to form the desired tetrahydropyran structure .
  • Kucherov Reaction: Involves the reaction of alcohols with halides under specific conditions to introduce iodine into the molecule .

4-Iodo-2,2-dimethyl-tetrahydro-pyran has several potential applications:

  • Organic Synthesis: Its unique structure allows it to serve as a versatile intermediate in organic synthesis for creating more complex molecules.
  • Pharmaceutical Development: Given its potential biological activity, it may be explored in drug development for various therapeutic areas.
  • Material Science: The compound's properties could also be investigated for use in polymer chemistry or materials science applications .

Interaction studies involving 4-Iodo-2,2-dimethyl-tetrahydro-pyran focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding how this compound can be utilized in synthetic pathways and its potential biological interactions.

  • Reactivity with Nucleophiles: The iodine atom facilitates reactions with nucleophiles like amines or thiols, leading to diverse functional group transformations.
  • Electrophilic Character: The presence of iodine enhances its electrophilic character, making it a suitable candidate for further functionalization in synthetic chemistry .

Similar Compounds

Several compounds share structural similarities with 4-Iodo-2,2-dimethyl-tetrahydro-pyran. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-tetrahydropyranNo iodine substitutionLacks halogen; less reactive
4-Bromo-2,2-dimethyl-tetrahydro-pyranBromine instead of iodineSimilar reactivity but different selectivity
4-Chloro-2,2-dimethyl-tetrahydro-pyranChlorine substitutionLower reactivity compared to iodine

These compounds highlight the uniqueness of 4-Iodo-2,2-dimethyl-tetrahydro-pyran due to its iodine substituent, which significantly influences its reactivity and potential applications in organic synthesis and medicinal chemistry .

XLogP3

2.2

Dates

Modify: 2023-08-16

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